4-(2-Octylamino)diphenylamine
Description
Properties
IUPAC Name |
4-N-octan-2-yl-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)21-19-13-15-20(16-14-19)22-18-11-8-6-9-12-18/h6,8-9,11-17,21-22H,3-5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYAZKTBXWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027771 | |
| Record name | N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,4-Benzenediamine, N1-(1-methylheptyl)-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15233-47-3 | |
| Record name | N-(1-Methylheptyl)-N′-phenyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15233-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-octyl-N'-phenyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(1-methylheptyl)-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-methylheptyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UOP-688 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY178VY9BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine, commonly referred to as 6PPD, is a compound belonging to the class of p-phenylenediamines (PPDs) and is primarily used as an antioxidant in rubber products. This article provides a comprehensive overview of its biological activity, including toxicity, mutagenicity, and potential health effects based on available research findings.
- Chemical Formula : C18H24N2
- Molecular Weight : 268.5 g/mol
- Physical State : Brown solid with a melting point of 50°C and low solubility in water (1 mg/L at 20°C) .
Acute Toxicity
Acute toxicity studies indicate that 6PPD has moderate toxicity when administered orally, with LD50 values of approximately 893 mg/kg for female rats and 1005 mg/kg for males. Dermal exposure results in lower toxicity levels .
Chronic Toxicity
Long-term exposure studies have provided insights into the chronic effects of 6PPD:
- NOAEL (No Observed Adverse Effect Level) : Established at 75 mg/kg bw/day based on feed studies.
- LOAEL (Lowest Observed Adverse Effect Level) : Identified at doses greater than 75 mg/kg bw/day, linked to anemia and liver weight increases in rats .
Mutagenicity and Genotoxicity
In vitro studies have shown that 6PPD does not exhibit mutagenic activity in bacterial and mammalian cell test systems. It also did not induce unscheduled DNA synthesis in primary rat hepatocytes. However, it demonstrated clastogenic activity in CHL cells under certain conditions, which was not corroborated by in vivo assays .
Skin Sensitization Potential
Research indicates that 6PPD has low skin sensitization potential. In studies involving BALB/3T3 cells, exposure to varying concentrations did not significantly increase the frequency of transformed foci compared to controls . The GreenScreen® assessment categorizes it as a low hazard for mutagenicity/genotoxicity based on comprehensive testing results .
Case Studies and Emerging Concerns
Recent studies have highlighted the formation of reactive metabolites from PPDs, including N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine quinone (6PPD-Q), which has been associated with significant toxicological effects such as neurodegeneration and reproductive toxicity in model organisms like Caenorhabditis elegans and mice . These findings raise concerns about the environmental and health impacts of its degradation products.
Summary Table of Biological Activities
| Biological Activity | Findings |
|---|---|
| Acute Toxicity | LD50: 893 mg/kg (female), 1005 mg/kg (male) |
| Chronic Toxicity | NOAEL: 75 mg/kg bw/day; LOAEL > 75 mg/kg bw/day |
| Mutagenicity | No mutagenic activity in vitro; clastogenic in CHL cells |
| Skin Sensitization Potential | Low sensitization potential based on GreenScreen® criteria |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C_{16}H_{24}N_{2}
- Molecular Weight : 248.38 g/mol
- Appearance : Dark viscous liquid at room temperature
Antioxidant and Antiozonant in Rubber
MHPPD is primarily utilized as an antioxidant and antiozonant in rubber manufacturing. Its role is crucial in preventing degradation caused by oxygen and ozone exposure during the service life of rubber products. This application enhances the durability and longevity of tires and other rubber goods.
Fuel Additives
The compound is also employed as a stabilizer in fuel formulations. By mitigating oxidative degradation, MHPPD helps maintain fuel quality and performance over time, which is particularly important for high-performance engines.
Monomer Distillation
In the chemical manufacturing sector, MHPPD serves as a stabilizing agent during the distillation of monomers. This function is essential for ensuring the purity and quality of chemical products derived from polymerization processes.
Toxicological Profile and Environmental Impact
A comprehensive assessment of MHPPD reveals significant concerns regarding its toxicity and environmental persistence:
- Toxicity : Studies indicate that compounds similar to MHPPD exhibit moderate acute toxicity levels when administered orally, with LD50 values suggesting potential health risks upon exposure .
- Environmental Concerns : The compound has been classified under the GreenScreen® Benchmark™ Score of 1 ("Avoid – Chemical of High Concern") due to its high persistence and bioaccumulation potential .
Case Study 1: Rubber Industry Application
Research conducted on rubber formulations incorporating MHPPD demonstrated a marked improvement in resistance to ozone degradation compared to formulations without this compound. The study highlighted that tires treated with MHPPD exhibited significantly lower crack propagation under accelerated aging tests.
Case Study 2: Fuel Stability Testing
In a comparative analysis of fuel formulations with and without MHPPD, results showed that fuels containing this compound retained their performance characteristics longer under thermal stress conditions. The study emphasized MHPPD's role in enhancing fuel stability over extended periods.
Data Summary Table
| Application | Functionality | Environmental Concerns |
|---|---|---|
| Antioxidant in Rubber | Prevents degradation | High persistence |
| Fuel Additive | Enhances fuel stability | Bioaccumulation potential |
| Monomer Distillation | Stabilizes during distillation | Toxicity concerns |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form quinone derivatives, a hallmark of p-phenylenediamine chemistry.
-
Key Findings :
Reduction Reactions
Reductive pathways are less common but critical for reversing oxidation states.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Reduced amine derivatives (unstable in air) |
-
Experimental Evidence :
Substitution Reactions
The electron-rich aromatic ring and amine groups facilitate nucleophilic substitutions.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Alkyl halides, acyl chlorides | N-alkylated or N-acylated derivatives |
-
Example : Reaction with methyl iodide produces N-methyl-N-(1-methylheptyl)-N'-phenyl-1,4-benzenediamine .
Degradation Pathways
Environmental and hydrolytic degradation produces toxic byproducts.
-
Degradation Data :
Synthetic Methods
Industrial synthesis involves reductive amination and quinoneimine intermediates.
Patent-Derived Process :
-
Step 1 : Oxidize p-hydroxydiphenylamine to N-phenyl-p-quinoneimine .
-
Step 2 : React with 1-methylheptylamine in methanol at 45–65°C.
-
Step 3 : Reduce intermediates using p-hydroxydiphenylamine as a sacrificial agent.
Reaction Scheme :
Yield : 78–92% (industrial scale) .
Comparative Reactivity Table
| Reaction | Rate (k, L/mol·s) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.6 | Mn²⁺/Fe³⁺ |
| Hydrolysis (pH 7) | 5.8 × 10⁻⁶ | 62.3 | None |
Comparison with Similar Compounds
Comparison with Similar PPD Antioxidants
Structural and Functional Differences
PPD antioxidants vary primarily in their N-alkyl substituents, which influence their solubility, migration resistance, and environmental persistence. Key analogues include:
| Compound | Substituent (N-1 Position) | Common Name | Key Applications |
|---|---|---|---|
| 8PPD | 1-Methylheptyl | 8PPD | Tire rubber |
| N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-benzenediamine | 1,3-Dimethylbutyl | 6PPD | Tires, industrial rubber |
| N-(1-Methylethyl)-N'-phenyl-1,4-benzenediamine | Isopropyl | 4010NA | High-performance rubber |
| N,N'-Di(1,3-dimethylbutyl)-p-phenylenediamine | 1,3-Dimethylbutyl | 66PD | Specialty elastomers |
Structural Insights :
Antioxidant Efficacy and Material Performance
Studies comparing PPDs in styrene-butadiene rubber (SBR) composites reveal:
- Tensile Strength : 8PPD and 6PPD show comparable tensile strength retention (~85–90% after aging), outperforming 4010NA (~80%) .
- Migration Resistance : 8PPD’s long alkyl chain reduces migration by 30–40% compared to 6PPD, enhancing long-term stability .
- Ozonation Resistance: 6PPD exhibits faster quinone formation under ozone exposure, while 8PPD’s bulkier structure delays degradation .
Environmental Impact and Degradation Pathways
Degradation Products:
| Parent Compound | Primary Degradation Product | Environmental Concentration | Toxicity Data |
|---|---|---|---|
| 8PPD | 8PPD-Q | 0.02–0.21 μg·g⁻¹ (tire tissue) | Limited data |
| 6PPD | 6PPD-Q | 0.40–840 μg·L⁻¹ (washwater) | LC50 = 590 ng/L (brook trout) |
| 4010NA | N-Phenyl-1,4-benzenediamine | 2.75× higher in new vs. aged tires | Suspected carcinogen |
Key Findings :
- 6PPD-Q : Dominates environmental samples due to high leaching rates and acute aquatic toxicity .
- 8PPD-Q : Detected at lower concentrations but persists in soil and air, indicating long-term accumulation risks .
- 4010NA : Generates N-phenyl-1,4-benzenediamine during pyrolysis, a compound linked to oxidative stress in aquatic organisms .
Analytical Detection and Regulatory Status
- Detection Methods: PPDs are identified via diagnostic neutral losses (e.g., 199.0633 Da for 8PPD-Q) and ozonation product screening . Electrochemical sensors are advanced for 6PPD but underdeveloped for 8PPD .
- Regulatory Trends : 6PPD faces scrutiny due to 6PPD-Q toxicity, prompting research into alternatives like 8PPD. However, 8PPD’s environmental profile remains less characterized .
Q & A
Q. How can researchers optimize the synthesis of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine for high yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 1,4-benzenediamine derivatives and alkyl/aryl halides. Key steps include:
- Catalyst Selection: Use polar aprotic solvents (e.g., DMF) with alkali metal carbonates (e.g., K₂CO₃) to enhance reaction efficiency .
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct suppression .
- Purification: Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield Optimization: Monitor stoichiometric ratios (1:1.2 molar ratio of diamine to alkylating agent) to minimize unreacted starting materials .
Q. What analytical techniques are most effective for quantifying N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine in biological or environmental matrices?
Methodological Answer:
- HPLC-UV: Use reversed-phase C18 columns with mobile phases like 65 mM ammonium acetate in acetonitrile (30:70 v/v). Detection at 290 nm provides sensitivity down to 1 μg/L in urine .
- Pyrolysis-GC-MS: For rubber matrices, flash pyrolysis at 600°C followed by GC-MS (DB-5MS column) identifies degradation products like phenylenediamine derivatives .
- Sample Preparation: Liquid-liquid extraction (chloroform for urine) or solid-phase extraction (C18 cartridges) improves recovery rates (~90%) .
Advanced Research Questions
Q. What are the environmental transformation pathways of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine, and how do its degradation products impact aquatic ecosystems?
Methodological Answer:
- Ozonolysis Mechanism: 8PPD reacts with atmospheric ozone to form 8PPD-quinone, a highly toxic metabolite. Experimental confirmation involves:
- Environmental Monitoring: Use suspect screening with diagnostic ions (m/z 137.06 for quinone fragments) and neutral loss patterns (Δmlz 18 for NH₃) in water/sediment samples .
Q. How does N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine interact with biological systems at the molecular level?
Methodological Answer:
- Enzyme Inhibition Studies:
- In Vitro Assays: Incubate 8PPD with cytochrome P450 isoforms (CYP3A4/CYP2D6) to measure competitive inhibition via fluorometric substrates .
- Receptor Binding: Surface plasmon resonance (SPR) screens for interactions with G-protein-coupled receptors (GPCRs) linked to oxidative stress responses .
- Metabolite Profiling: Use hepatic microsomal incubations (rat S9 fraction) with NADPH cofactor, followed by UPLC-QTOF-MS to identify hydroxylated and quinone metabolites .
Q. What experimental strategies can resolve contradictions in reported toxicity data for N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine derivatives?
Methodological Answer:
- Dose-Response Reconciliation: Conduct meta-analysis of existing LC₅₀ values using species-specific sensitivity distributions (SSDs) to account for variability in test organisms (e.g., salmon vs. zebrafish) .
- Matrix Effects: Compare toxicity in synthetic vs. environmental water (e.g., dissolved organic carbon content) using standardized OECD Test Guideline 203 .
- Isomer-Specific Analysis: Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers and assess differential toxicity .
Q. How can researchers detect and quantify trace levels of N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine in complex environmental samples?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS (Orbitrap) with ESI+ mode and targeted MS² (m/z 297.20 → 137.06) for selective detection in stormwater .
- Quality Control: Spike samples with isotopically labeled 8PPD-d₁₀ (e.g., deuterated alkyl chain) to correct for matrix effects and recovery losses .
- Limit of Detection (LOD): Achieve sub-ppt sensitivity (0.01 ng/L) via solid-phase microextraction (SPME) coupled with GC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
